1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and various substituents that contribute to its chemical properties and reactivity.
Scientific Research Applications
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Preparation Methods
The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy substituents, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Lacks the carboxamide group, which may affect its reactivity and biological activity.
1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 5-methyl and N-(4-methylphenyl) groups, which can influence its chemical properties and applications.
1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide:
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-4-6-13(7-5-11)20-18(24)17-12(2)23(22-21-17)14-8-9-16(25-3)15(19)10-14/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAKAWPOUSEVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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